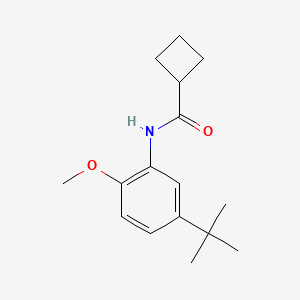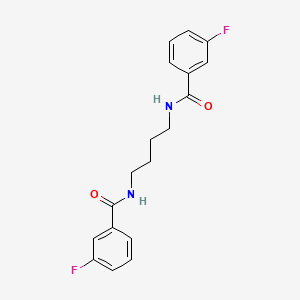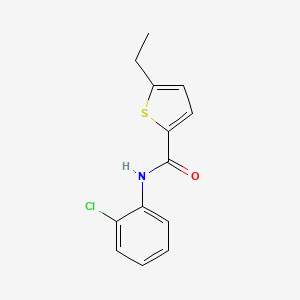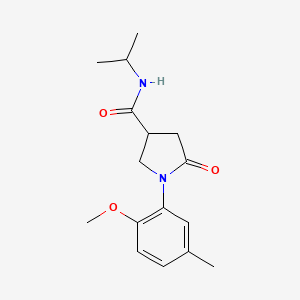
N-(5-tert-butyl-2-methoxyphenyl)cyclobutanecarboxamide
Description
Synthesis Analysis
The synthesis of compounds similar to N-(5-tert-butyl-2-methoxyphenyl)cyclobutanecarboxamide often involves multistep chemical processes, including the use of tert-butyl and methoxyphenyl groups as protective groups or structural motifs. For example, the synthesis of related cyclobutane derivatives has been achieved through reactions involving tert-butylcarbonyl-protected amino acids and methoxymethylcarbamoyl intermediates, indicating potential pathways for synthesizing the compound (Qin et al., 2014).
Molecular Structure Analysis
The molecular structure of cyclobutane-containing compounds, including those with tert-butyl and methoxyphenyl groups, is characterized by the cyclobutane core—a four-membered ring, which imparts unique chemical and physical properties to these molecules. X-ray crystallography and quantum-chemical calculations are commonly employed to elucidate the structure, revealing how substituents affect the overall conformation and stability of these compounds (Özer et al., 2009).
Chemical Reactions and Properties
Cyclobutane derivatives undergo various chemical reactions, including cycloadditions, rearrangements, and substitutions. The presence of tert-butyl and methoxyphenyl groups can influence reactivity by stabilizing transition states or intermediates, affecting the outcome of such reactions. For instance, tert-butyl nitrite-mediated reactions have been explored for the synthesis of related compounds, showcasing the versatility of cyclobutane derivatives in organic synthesis (Yedage & Bhanage, 2017).
Physical Properties Analysis
The physical properties of N-(5-tert-butyl-2-methoxyphenyl)cyclobutanecarboxamide, such as melting point, boiling point, and solubility, are influenced by its molecular structure. The cyclobutane core contributes to the rigidity and compactness of the molecule, while the tert-butyl and methoxyphenyl groups may affect its hydrophobicity and solubility in organic solvents. Related studies on cyclobutane derivatives provide insights into how these structural features impact the physical properties of such compounds (Hsiao et al., 2000).
Chemical Properties Analysis
The chemical properties of N-(5-tert-butyl-2-methoxyphenyl)cyclobutanecarboxamide, including acidity, basicity, and reactivity towards nucleophiles and electrophiles, are shaped by its functional groups. The electron-donating methoxy group and the bulky tert-butyl group can influence the electronic distribution within the molecule, affecting its reactivity in chemical transformations. Research on similar cyclobutane derivatives highlights the impact of such substituents on the chemical behavior of these compounds (Cohen & Brockunier, 1989).
properties
IUPAC Name |
N-(5-tert-butyl-2-methoxyphenyl)cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-16(2,3)12-8-9-14(19-4)13(10-12)17-15(18)11-6-5-7-11/h8-11H,5-7H2,1-4H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUYAFWIXLSDDRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)NC(=O)C2CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(2-furylmethylene)-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4695475.png)

![2-[(4-bromophenyl)sulfonyl]-N-(3-methoxypropyl)hydrazinecarbothioamide](/img/structure/B4695488.png)


![methyl 2-[(5-bromo-2-chlorobenzoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B4695496.png)
![isopropyl 5-(aminocarbonyl)-4-methyl-2-({[4-methyl-2-(3-pyridinyl)-1,3-thiazol-5-yl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4695510.png)
![2-(4-fluorophenyl)-8,9-dimethyl-7-(6-methyl-2-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4695530.png)
![1-[(2,6-dichlorophenoxy)methyl]-N-(4-fluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4695534.png)
![4-({[(2-methoxy-5-methylphenyl)amino]carbonothioyl}amino)-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B4695539.png)

![8-[2-(4-bromophenoxy)ethoxy]-5-chloroquinoline](/img/structure/B4695567.png)
![2,2,3,3-tetrafluoropropyl 5-[(4-iodophenyl)amino]-5-oxopentanoate](/img/structure/B4695573.png)
![2,5-difluoro-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B4695578.png)